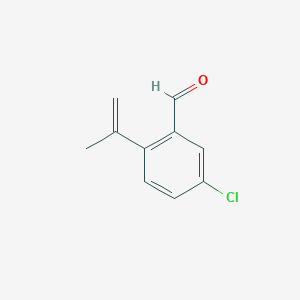

5-Chloro-2-(prop-1-en-2-yl)benzaldehyde

説明

Structure

3D Structure

特性

CAS番号 |

1006685-15-9 |

|---|---|

分子式 |

C10H9ClO |

分子量 |

180.63 g/mol |

IUPAC名 |

5-chloro-2-prop-1-en-2-ylbenzaldehyde |

InChI |

InChI=1S/C10H9ClO/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-6H,1H2,2H3 |

InChIキー |

AFGMXZPYHAGYNL-UHFFFAOYSA-N |

正規SMILES |

CC(=C)C1=C(C=C(C=C1)Cl)C=O |

製品の起源 |

United States |

Synthetic Methodologies for 5 Chloro 2 Prop 1 En 2 Yl Benzaldehyde and Its Analogs

Strategies for ortho-Functionalized Benzaldehydes with Olefinic Substituents

The creation of benzaldehydes bearing an olefinic substituent at the ortho position is a key challenge in organic synthesis. The aldehyde group's electronic properties and its potential to direct reactions or interfere with them must be carefully managed.

Metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, including the introduction of a prop-1-en-2-yl (isopropenyl) group onto an aromatic ring. Transition metals like palladium, nickel, and ruthenium are central to these transformations. researchgate.netbeilstein-journals.org A common strategy involves the coupling of an ortho-halo-benzaldehyde with an appropriate isopropenyl-containing organometallic reagent.

For instance, a Suzuki coupling reaction could theoretically be employed, reacting an ortho-boronic ester of 5-chlorobenzaldehyde with 2-bromopropene (B1265445) in the presence of a palladium catalyst. Conversely, a Stille coupling might involve reacting 2-bromo-5-chlorobenzaldehyde (B66733) with an isopropenyl-stannane reagent.

Recent advancements have focused on direct C-H activation, which avoids the need for pre-functionalized substrates. researchgate.net Ruthenium-catalyzed ortho-olefination of benzaldehydes, for example, can proceed through a weakly coordinating aldehyde-assisted C-H bond activation. researchgate.net To overcome the weak coordinating ability of the aldehyde, transient directing groups are often employed to form an imine or oxime in situ, which then more strongly directs the metal catalyst to the ortho C-H bond for functionalization. researchgate.netacs.org

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Strategies

| Coupling Reaction | Aryl Substrate | Olefinic Partner | Catalyst System (Example) | Key Features |

| Suzuki Coupling | ortho-Boronic ester/acid benzaldehyde (B42025) | Isopropenyl halide | Pd(PPh₃)₄, base | Mild conditions, commercially available reagents. |

| Stille Coupling | ortho-Halo benzaldehyde | Isopropenyl-stannane | PdCl₂(PPh₃)₂ | Tolerant of many functional groups, but involves toxic tin reagents. |

| Heck Coupling | ortho-Halo benzaldehyde | Propene | Pd(OAc)₂, P(o-tol)₃ | Atom-economical, but regioselectivity can be a challenge. |

| Direct C-H Olefination | 5-Chlorobenzaldehyde | Isopropenyl source | Ru(II) or Pd(II) with a directing group | Avoids pre-functionalization, high atom economy. researchgate.netacs.org |

Aldol (B89426) condensation is a cornerstone of carbonyl chemistry, forming a β-hydroxy carbonyl compound that can subsequently dehydrate to an α,β-unsaturated carbonyl. sigmaaldrich.commiracosta.edu To synthesize an ortho-isopropenyl benzaldehyde, a Claisen-Schmidt condensation (a type of crossed aldol condensation) could be envisioned. miracosta.edu This would involve reacting a suitable ortho-substituted benzaldehyde with acetone (B3395972) in the presence of a base. magritek.com

The general mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone can then be dehydrated under the reaction conditions to yield an α,β-unsaturated ketone. While this directly provides a larger conjugated system, modifications of this approach are necessary to yield the desired isopropenyl group directly attached to the ring. A more direct, albeit challenging, approach would involve an intramolecular reaction on a precursor molecule where the aldehyde and a ketone-like functionality are strategically placed.

This strategy involves building the desired molecule by modifying a pre-existing benzaldehyde scaffold. The synthesis could begin with the chlorination of a suitable benzaldehyde precursor. For instance, direct chlorination of 2-(prop-1-en-2-yl)benzaldehyde (B3050060) could be attempted, though this risks side reactions with the olefin and aldehyde groups. Controlling the regioselectivity to obtain the 5-chloro isomer would be a significant challenge, requiring careful selection of chlorinating agents and catalysts.

Alternatively, a more controlled route would involve functional group interconversion. One could start with 2-bromo-5-chlorobenzaldehyde. The bromo group could then be converted into the isopropenyl group via a metal-catalyzed cross-coupling reaction, as described previously. Another pathway could start from 5-chloro-2-methylbenzaldehyde. The methyl group could be halogenated and then converted to a phosphonium (B103445) ylide for a Wittig reaction with acetone, or undergo other transformations to build the isopropenyl moiety.

Chemo- and Regioselective Synthesis Pathways for the Isopropenyl Group

Achieving chemo- and regioselectivity is paramount in the synthesis of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde. nih.gov

Regioselectivity : The primary challenge is to functionalize the C2 (ortho) position of the benzaldehyde ring while leaving the other positions (C3, C4, C6) untouched. In direct C-H activation methods, the use of a directing group that coordinates to both the catalyst and the aldehyde's oxygen atom is the most effective strategy for ensuring ortho-selectivity. researchgate.netacs.org For methods starting with a disubstituted benzene (B151609), the regioselectivity is predetermined by the starting material, such as 2-bromo-5-chlorotoluene.

Chemoselectivity : The synthesis must be selective for the desired transformation without affecting the aldehyde, the chloro substituent, or the olefinic double bond (once formed). For example, during a cross-coupling reaction on 2-bromo-5-chlorobenzaldehyde, the conditions must be chosen to react with the more reactive C-Br bond while leaving the C-Cl and C-H bonds intact. The aldehyde group itself is sensitive to both nucleophiles and oxidizing/reducing agents, so protecting it as an acetal (B89532) during certain steps may be necessary. This protection strategy can prevent unwanted side reactions, with the aldehyde being regenerated in a final deprotection step.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing product yield and minimizing the formation of byproducts. researchgate.net Key parameters that are typically adjusted include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.netbeilstein-journals.org

For metal-catalyzed reactions, screening different ligands for the metal center can dramatically impact catalytic activity and selectivity. The choice of solvent can influence the solubility of reactants and the stability of intermediates. For example, in a Suzuki coupling, a mixture of an organic solvent like toluene (B28343) or dioxane with an aqueous base is common.

The table below illustrates hypothetical optimization data for a cross-coupling reaction to form an ortho-alkenyl benzaldehyde, showing how varying conditions can affect the yield.

Table 2: Hypothetical Optimization of a Suzuki Coupling Reaction

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 68 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 91 |

| 5 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |

Data is illustrative and not from a specific experimental source.

In Aldol-type reactions, the concentration of the base, the temperature, and the reaction time are critical. Too high a concentration of base or temperature can lead to multiple condensations or other side reactions. magritek.com

Advanced Synthetic Techniques for High Purity Isolation

After the synthesis is complete, isolating the target compound in high purity is essential. Standard laboratory purification techniques are often employed and refined for the specific properties of the product. researchgate.net

Chromatography : Column chromatography using silica (B1680970) gel is one of the most common methods for purifying organic compounds. researchgate.net A solvent system (eluent) of appropriate polarity is chosen to separate the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate fractions from the column.

Crystallization/Recrystallization : If the product is a solid, recrystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the desired compound forms crystals, leaving impurities behind in the solution.

Distillation : For liquid products, distillation can be used for purification, especially if the boiling points of the product and impurities are sufficiently different. Vacuum distillation is employed for high-boiling or thermally sensitive compounds like many benzaldehyde derivatives to lower the required temperature and prevent decomposition. orgsyn.org

One-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can streamline the process and reduce waste, but often complicate the final purification step. researchgate.net

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Prop 1 En 2 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to a wide array of chemical reactions. This reactivity stems from the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophiles.

Nucleophilic Additions and Condensations

The aldehyde functional group in 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is expected to readily undergo nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. Common nucleophiles for such reactions include organometallic reagents like Grignard reagents and organolithium compounds, as well as cyanides and acetylides.

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also anticipated. For instance, reactions with amines could form imines (Schiff bases), while reactions with hydroxylamine (B1172632) would yield oximes. The Wittig reaction, involving phosphorus ylides, would transform the aldehyde into an alkene. Similarly, aldol (B89426) condensations with enolates and related carbon nucleophiles would lead to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyl compounds.

Oxidation and Reduction Pathways

The aldehyde group is readily oxidized to a carboxylic acid. A variety of oxidizing agents, such as potassium permanganate, chromic acid, and milder reagents like Tollens' reagent or Benedict's reagent, can effect this transformation. The resulting 5-chloro-2-(prop-1-en-2-yl)benzoic acid would be a valuable intermediate for further synthetic elaborations.

Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. The product of this reduction, [5-chloro-2-(prop-1-en-2-yl)phenyl]methanol, offers another avenue for creating diverse molecular structures.

Derivatization for Complex Molecular Architectures

The aldehyde functionality serves as a versatile handle for the construction of more complex molecules. For example, it can participate in multi-component reactions, such as the Passerini or Ugi reactions, to rapidly build molecular complexity from simple starting materials. The formation of acetals and thioacetals by reacting the aldehyde with alcohols or thiols, respectively, can be used as a protective strategy during multi-step syntheses, allowing for selective reactions at other sites of the molecule.

Reactions Involving the Isopropenyl Moiety

The isopropenyl group, with its carbon-carbon double bond, is a site of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Additions to the Olefinic Bond

The double bond of the isopropenyl group is expected to undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) would likely follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the double bond and the halide adding to the more substituted carbon, resulting in a tertiary halide. Halogenation with reagents like bromine (Br₂) would lead to the formation of a vicinal dihalide. Hydration, typically acid-catalyzed, would result in the formation of a tertiary alcohol.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The olefinic bond of the isopropenyl group can also participate in cycloaddition reactions. For instance, in a [3+2] cycloaddition, a 1,3-dipole would react with the double bond to form a five-membered ring. This class of reactions is a powerful tool for the synthesis of various heterocyclic compounds. The specific nature of the 1,3-dipole would determine the type of heterocycle formed. While specific studies on 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde are not available, the isopropenyl moiety's general reactivity suggests its potential as a dienophile in Diels-Alder reactions ([4+2] cycloadditions) as well, reacting with a conjugated diene to form a six-membered ring.

Summary of Potential Reactions

| Functional Group | Reaction Type | Potential Reagents | Expected Product Type |

| Aldehyde | Nucleophilic Addition | Grignard Reagents, Organolithiums, HCN | Secondary Alcohols |

| Aldehyde | Condensation | Amines, Hydroxylamine, Wittig Reagents | Imines, Oximes, Alkenes |

| Aldehyde | Oxidation | KMnO₄, H₂CrO₄, Tollens' Reagent | Carboxylic Acids |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohols |

| Isopropenyl | Electrophilic Addition | HX, X₂, H₂O/H⁺ | Tertiary Halides, Vicinal Dihalides, Tertiary Alcohols |

| Isopropenyl | Cycloaddition | 1,3-Dipoles, Dienes | Five-membered Heterocycles, Six-membered Rings |

Polymerization Potential and Mechanistic Insights

The structure of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde incorporates an isopropenyl group (-C(CH₃)=CH₂), which is analogous to α-methylstyrene. This vinyl-type functionality imparts the potential for the molecule to act as a monomer in various polymerization reactions. The reactivity of the isopropenyl group is, however, known to be influenced by steric hindrance from the α-methyl group and the electronic effects of other substituents on the aromatic ring.

Radical Polymerization: Free-radical polymerization is a common method for vinyl monomers. For monomers like isopropenyl acetate (B1210297) (IPA), radical polymerization can be initiated using standard initiators like potassium persulfate. d-nb.inforesearchgate.net However, the reactivity of isopropenyl monomers is often lower compared to their non-methylated counterparts (e.g., styrene (B11656) or vinyl acetate). researchgate.net This can lead to lower conversion rates and challenges in achieving high molecular weight polymers. researchgate.net In the case of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde, the bulky ortho-aldehyde group and the electron-withdrawing chloro and aldehyde groups may further influence the reactivity of the radical species, potentially affecting propagation and termination steps. The aldehyde group itself can also participate in photochemical transformations, acting as a photoinitiator to generate radical species upon UV irradiation, which could initiate polymerization. beilstein-journals.orgnih.gov

Cationic Polymerization: The isopropenyl group, similar to that in α-methylstyrene, can be susceptible to cationic polymerization. This method often proceeds via a carbocationic intermediate. The stability of this intermediate is crucial for the polymerization to occur. The presence of the electron-withdrawing aldehyde and chloro groups on the aromatic ring would destabilize the benzylic carbocation formed during propagation, thereby making cationic polymerization more challenging compared to electron-rich monomers like p-methylstyrene. acs.org However, studies on the copolymerization of styrene derivatives with benzaldehyde (B42025) have shown that aromatic aldehydes can be incorporated into polymer chains under cationic conditions, suggesting a complex interplay of monomer reactivity. acs.org

Anionic Polymerization: Anionic polymerization is a well-established method for producing polymers with controlled molecular weights and narrow polydispersity from styrene and its derivatives. mdpi.com The presence of the electron-withdrawing groups (chloro and aldehyde) on the aromatic ring of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde would stabilize the propagating carbanion, potentially making it a suitable candidate for anionic polymerization. However, the aldehyde functional group is highly reactive towards anionic initiators (like organolithium compounds) and the propagating anionic chain end. This would likely lead to side reactions, such as nucleophilic addition to the carbonyl group, which would terminate the polymerization and complicate the synthesis of a well-defined polymer. Protecting the aldehyde group would be a necessary prerequisite for successful anionic polymerization.

| Monomer | Polymerization Methods | Key Characteristics and Mechanistic Notes |

|---|---|---|

| Styrene | Radical, Cationic, Anionic | Highly versatile monomer. Anionic polymerization provides excellent control over molecular weight and architecture ("living" polymerization). mdpi.com |

| α-Methylstyrene | Cationic, Anionic | Radical polymerization is difficult due to a low ceiling temperature. Anionic polymerization is effective. The α-methyl group adds steric hindrance. google.com |

| Isopropenyl Acetate (IPA) | Radical | Lower reactivity in radical copolymerization compared to acrylic monomers, potentially due to steric hindrance and stability of the monomer radical. d-nb.inforesearchgate.net |

| Benzaldehyde | Cationic Copolymerization | Can be copolymerized with styrenic monomers using cationic initiators. The carbonyl group is incorporated into the polymer backbone. acs.org |

Reactivity Influenced by the Chloro-Substituent and Aromatic Ring

The reactivity of the aromatic ring in 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde towards electrophilic substitution is governed by the cumulative electronic and steric effects of its three substituents: the isopropenyl group, the aldehyde group, and the chlorine atom.

The position of an incoming electrophile is directed by the existing substituents. Each group exerts its own directing influence, leading to a competitive scenario for the available positions on the ring (C3, C4, and C6).

Isopropenyl Group (-C(CH₃)=CH₂): As an alkyl-type group, it is activating and an ortho, para-director. lumenlearning.comlibretexts.org Located at C2, it directs incoming electrophiles to the C3 (ortho) and C6 (para) positions.

Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing, making it a deactivating and meta-director. wikipedia.orgyoutube.com Located at C1, it directs electrophiles to the C3 and C5 positions.

Chloro Group (-Cl): Halogens are deactivating but ortho, para-directing due to a dominant inductive withdrawal effect but a resonance-donating effect that stabilizes intermediates for ortho and para attack. libretexts.orgorganicchemistrytutor.compitt.edu Located at C5, it directs electrophiles to the C4 and C6 positions (ortho).

Position C6: This position is strongly favored. It is para to the activating isopropenyl group and ortho to the ortho, para-directing chloro group.

Position C3: This position is ortho to the activating isopropenyl group and meta to the deactivating aldehyde group. It is a potential site, but may be sterically hindered by the adjacent isopropenyl and aldehyde groups.

Position C4: This position is ortho to the chloro group.

Considering these factors, electrophilic attack is most likely to occur at the C6 position, followed by the C4 position. The C3 position is less favored due to potential steric hindrance and being influenced by the deactivating aldehyde group.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -C(CH₃)=CH₂ (Isopropenyl) | C2 | Electron-Donating (Inductive/Hyperconjugation) | Activating | Ortho, Para (to C3, C6) |

| -CHO (Aldehyde) | C1 | Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta (to C3, C5) |

| -Cl (Chloro) | C5 | Inductive Withdrawal, Resonance Donation | Weakly Deactivating | Ortho, Para (to C4, C6) |

The chlorine atom has a dual electronic influence on the aromatic ring. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring through the sigma bond framework. wikipedia.org This effect reduces the nucleophilicity of the benzene (B151609) ring, thereby deactivating it towards electrophilic attack and lowering the reaction rate compared to unsubstituted benzene. libretexts.org

Simultaneously, the chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic pi-system via resonance (+R or +M effect). wikipedia.org This resonance effect increases the electron density at the ortho and para positions, and it is this effect that is responsible for the stabilization of the carbocation intermediate (the sigma complex) during ortho or para attack. libretexts.org For halogens, the inductive effect is stronger than the resonance effect, leading to net deactivation. libretexts.orgpitt.edu

| Compound (C₆H₅-R) | Substituent (R) | Reactivity Effect | Relative Rate (vs. Benzene = 1) |

|---|---|---|---|

| Toluene (B28343) | -CH₃ | Activating | 25 lumenlearning.com |

| Benzene | -H | Baseline | 1 lumenlearning.com |

| Chlorobenzene | -Cl | Deactivating | 0.033 lumenlearning.com |

| Benzaldehyde | -CHO | Deactivating | ~10⁻⁴ - 10⁻⁵ |

Intramolecular Reaction Dynamics and Rearrangements

The arrangement of an alkenyl group ortho to a carbonyl group, as seen in 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde, creates a platform for various intramolecular reactions and rearrangements, often triggered by heat, light (photochemistry), or catalysts.

Intramolecular Cyclization: Research on related ortho-alkenyl and ortho-alkynyl benzaldehydes has demonstrated their propensity to undergo cyclization reactions to form fused ring systems. rsc.orgnih.gov These transformations can proceed through several mechanisms:

Radical Cyclization: The aldehyde hydrogen can be abstracted, or a radical can be generated elsewhere in the molecule, which can then add to the isopropenyl double bond. Such pathways provide access to functionalized benzocycloketone compounds. rsc.org

Acid-Catalyzed Cyclization: Under acidic conditions, protonation of the carbonyl oxygen or the isopropenyl group can initiate an intramolecular electrophilic attack, leading to the formation of cyclic alcohols or other fused products.

Metal-Catalyzed Reactions: Transition metals like gold, copper, or palladium can coordinate to the alkene or alkyne functionality in similar systems, activating them towards nucleophilic attack by the aldehyde oxygen, which can lead to the formation of isochromene or other heterocyclic structures. researchgate.netacs.org

Photochemical Rearrangements: Aromatic aldehydes are photochemically active. Upon absorption of UV light, the carbonyl group can be excited to a triplet state. nih.govacs.org In ortho-alkyl substituted benzaldehydes, a common photochemical reaction is intramolecular hydrogen abstraction from the alkyl group by the excited carbonyl oxygen, forming a biradical intermediate. This intermediate can then lead to the formation of a photoenol. For 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde, this pathway could compete with other photochemical processes involving the isopropenyl double bond, such as [2+2] photocycloaddition reactions with the carbonyl group to form an oxetane, or other complex rearrangements. The specific outcome would depend on the reaction conditions, including the wavelength of light and the solvent used.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Prop 1 En 2 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

For 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the prop-1-en-2-yl group. The aldehydic proton would typically appear as a singlet in the downfield region of the spectrum. The aromatic protons would exhibit a complex splitting pattern due to their coupling with each other. The prop-1-en-2-yl group would be characterized by signals for the methyl protons and the two vinylic protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the number and chemical environment of the carbon atoms. Distinct signals would be expected for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the carbons of the prop-1-en-2-yl substituent. The specific chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the aldehyde group, as well as the electronic effects of the prop-1-en-2-yl group.

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Benzaldehyde (B42025) Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| Benzaldehyde | 10.02 (s, 1H), 7.94 – 7.81 (m, 2H), 7.69 – 7.40 (m, 3H) | 192.35, 136.34, 134.41, 129.68, 128.94 |

| 2-Methylbenzaldehyde | 10.26 (s, 1H), 7.79 (dd, 1H), 7.47 (td, 1H), 7.36 (td, 1H), 7.28 – 7.22 (m, 1H), 2.67 (s, 3H) | 192.73, 140.53, 134.07, 133.58, 131.98, 131.70, 126.25, 19.52 |

| 4-Chlorobenzaldehyde | 9.98 (s, 1H), 7.82 (d, 2H), 7.51 (d, 2H) | 190.75, 140.81, 134.61, 130.80, 129.34 |

Note: This data is for illustrative purposes to indicate the types of signals expected and is not the experimental data for 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde. beilstein-journals.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. For 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde, the key vibrational modes would be associated with the aldehyde, the chloro-substituted benzene (B151609) ring, and the prop-1-en-2-yl group.

The FT-IR and FT-Raman spectra would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would give rise to a characteristic band in the fingerprint region. The prop-1-en-2-yl group would be identified by its characteristic C=C and C-H stretching and bending vibrations. As this molecule does not possess significant hydrogen bond donor or acceptor groups in its isolated form, the study of hydrogen bonding networks would be more relevant in its solid state or in solution with interacting solvents.

Table 2: Typical Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1740-1685 |

| Aromatic (C-H) | Stretch | 3100-3000 |

| Aromatic (C=C) | Stretch | 1600-1450 |

| Alkene (C=C) | Stretch | 1680-1620 |

| Alkyl (C-H) | Stretch | 2975-2850 |

| C-Cl | Stretch | 800-600 |

Note: These are general ranges and the exact positions of the bands for 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde would need to be determined experimentally. sapub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The conjugated system, which includes the benzene ring, the aldehyde group, and the prop-1-en-2-yl group, would give rise to intense π → π* transitions at shorter wavelengths. The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would appear as a weaker absorption band at a longer wavelength. The position and intensity of these bands are sensitive to the solvent polarity.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde (molecular formula C₁₀H₉ClO), HRMS would provide a very precise measurement of its molecular weight. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 181.04148 |

| [M+Na]⁺ | 203.02342 |

| [M-H]⁻ | 179.02692 |

| [M+NH₄]⁺ | 198.06802 |

| [M+K]⁺ | 218.99736 |

| [M]⁺ | 180.03365 |

Data sourced from predicted values as experimental data is not available. uni.lu

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Supramolecular Interactions

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the preferred conformation of the molecule in the crystalline state, including the relative orientation of the aldehyde and prop-1-en-2-yl groups with respect to the benzene ring. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as van der Waals forces or π-π stacking, that contribute to the stability of the crystal lattice. However, there is no published single-crystal X-ray diffraction data for this specific compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives or conformations)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde itself is an achiral molecule as it does not possess a stereocenter and is not inherently chiral. Therefore, it would not exhibit a chiroptical response. This technique would only become applicable if the compound were to be derivatized with a chiral auxiliary or if it could adopt a stable, non-racemic chiral conformation, for which there is currently no evidence.

Computational and Theoretical Chemistry Studies of 5 Chloro 2 Prop 1 En 2 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of chemical compounds.

Optimization of Molecular Geometries and Conformational Analysis

This subsection would typically involve using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional arrangement of atoms in the 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde molecule. A conformational analysis would be performed to identify different spatial arrangements (conformers) and their relative energies to determine the global minimum energy structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. This analysis would provide the energy values for the HOMO, LUMO, and the energy gap, along with visualizations of the orbital distributions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. The map would show regions of negative potential (typically associated with lone pairs of electronegative atoms) and positive potential (associated with hydrogen atoms or electron-deficient regions), providing insights into the molecule's reactive behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum of the molecule. This analysis would predict the wavelengths of maximum absorption (λmax) and explain the nature of the electronic transitions involved (e.g., π→π* or n→π*).

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, quantifying the stabilization energies associated with these interactions. This would reveal the extent of electron delocalization and hyperconjugative interactions within 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde.

Reaction Mechanism Pathway Exploration using Computational Methods

Information regarding the exploration of reaction mechanism pathways for 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde using computational methods is not available in the reviewed literature. Computational chemistry techniques, such as Density Functional Theory (DFT), are often employed to elucidate reaction mechanisms, identify transition states, and calculate activation energies. However, no such studies specific to this compound were found.

Molecular Dynamics Simulations for Conformational Landscapes

There are no available molecular dynamics (MD) simulation studies for 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde in the searched scientific literature. MD simulations are a powerful tool for investigating the conformational landscape of a molecule, revealing its dynamic behavior, and identifying stable conformers. This information is valuable for understanding a molecule's interactions and reactivity. Unfortunately, no publications detailing such simulations for the target compound could be identified.

Applications of 5 Chloro 2 Prop 1 En 2 Yl Benzaldehyde As a Synthetic Building Block

Precursor for Heterocyclic Compound Synthesis (e.g., Pyrazolines, Benzofurans, Pyrimidines)

The aldehyde functionality in 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is a key feature that allows it to serve as a crucial starting material for the synthesis of various heterocyclic systems. Through well-established synthetic methodologies, this compound can be converted into important classes of heterocycles such as pyrazolines, benzofurans, and pyrimidines.

Pyrazolines: The synthesis of pyrazolines often proceeds through an initial Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative to form a chalcone (B49325). uobaghdad.edu.iq This α,β-unsaturated ketone then undergoes a cyclization reaction with hydrazine (B178648) or its derivatives to yield the pyrazoline ring. ajgreenchem.compramanaresearch.org In the case of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde, it would first react with a suitable ketone to form the corresponding chalcone, which would then be cyclized to produce a pyrazoline derivative bearing the 5-chloro-2-(prop-1-en-2-yl)phenyl substituent. uobaghdad.edu.iqresearchgate.net

Benzofurans: Benzofuran (B130515) synthesis can be achieved through various routes. organic-chemistry.orgrsc.org One common method involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an activated methylene (B1212753) group. chemicalbook.com While 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is not a salicylaldehyde itself, modifications to its structure or alternative synthetic pathways could potentially lead to benzofuran derivatives. For instance, reactions involving ortho-alkynylphenols or ortho-hydroxystilbenes are known to yield benzofurans, suggesting that with appropriate functionalization, this benzaldehyde (B42025) derivative could be a precursor. organic-chemistry.org

Pyrimidines: Pyrimidine (B1678525) synthesis can also be accomplished using chalcones as intermediates. The α,β-unsaturated carbonyl system of a chalcone derived from 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde can react with compounds like urea, thiourea, or guanidine (B92328) in the presence of a base to form the six-membered pyrimidine ring. aun.edu.egnih.gov This reaction provides a straightforward method for accessing pyrimidine derivatives with the specific substitution pattern offered by the starting aldehyde.

| Heterocycle | General Synthetic Approach | Key Intermediates |

| Pyrazolines | Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives. | Chalcones |

| Benzofurans | Various methods including reactions of salicylaldehyde derivatives or cyclization of ortho-substituted phenols. | Substituted phenols |

| Pyrimidines | Cyclocondensation of chalcones with urea, thiourea, or guanidine. | Chalcones |

Intermediate in the Formation of Chalcone Analogs and Related α,β-Unsaturated Systems

The Claisen-Schmidt condensation is a fundamental reaction in organic chemistry for the formation of chalcones, which are 1,3-diaryl-2-propen-1-one derivatives. jchemrev.comjocpr.com 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde, with its aldehyde group, readily participates in this reaction when treated with an appropriate ketone in the presence of an acid or base catalyst. rsc.orgnih.gov This reaction is highly efficient for producing a wide array of chalcone analogs where one of the aromatic rings is the 5-chloro-2-(prop-1-en-2-yl)phenyl group. acs.org

The resulting chalcones are themselves valuable synthetic intermediates due to the presence of the reactive α,β-unsaturated carbonyl system. nih.gov This functional group can undergo various transformations, including Michael additions and cycloadditions, further expanding the synthetic utility of the initial benzaldehyde. The diverse range of ketones that can be employed in the Claisen-Schmidt condensation allows for the systematic variation of the second aromatic ring, leading to a library of chalcone analogs with potentially interesting chemical and physical properties.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde | Acetophenone | NaOH or KOH | 1-(5-Chloro-2-(prop-1-en-2-yl)phenyl)-3-phenylprop-2-en-1-one |

| 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde | 4-Methylacetophenone | NaOH or KOH | 1-(5-Chloro-2-(prop-1-en-2-yl)phenyl)-3-(p-tolyl)prop-2-en-1-one |

| 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde | 4-Chloroacetophenone | NaOH or KOH | 1-(5-Chloro-2-(prop-1-en-2-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

Scaffold for Derivatization Towards Catalytic or Materials Science Research (e.g., Nonlinear Optical Materials)

The molecular framework of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde can be utilized as a scaffold for the development of new materials with interesting properties, particularly in the field of nonlinear optics (NLO). jhuapl.edudtic.mil Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO responses. nih.govbohrium.com The structure of this benzaldehyde derivative can be chemically modified to introduce such features.

For instance, the aldehyde group can be reacted with various amines to form Schiff bases, which extends the conjugation. Further derivatization of the aromatic ring or the propenyl group could introduce strong electron-donating or electron-withdrawing groups, which is a common strategy for enhancing NLO properties. While direct studies on 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde for NLO applications are not widely reported, research on similar benzaldehyde derivatives suggests its potential as a precursor for NLO materials. jhuapl.edudtic.mil

Development of Novel Organic Ligands for Transition Metal Catalysis (if applicable)

Substituted benzaldehydes are valuable precursors for the synthesis of organic ligands used in transition metal catalysis. The aldehyde group can be readily converted into other functionalities, such as imines (through reaction with primary amines), which can act as coordinating sites for metal ions. mdpi.comresearchgate.net For example, o-(diphenylphosphino)benzaldehyde is a well-known precursor for hemilabile phosphine-imine ligands. academie-sciences.fr

While 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde does not possess a phosphino (B1201336) group, its aldehyde functionality can be similarly exploited to create ligands. Reaction with amines containing other donor atoms (e.g., nitrogen, sulfur, or oxygen) can lead to multidentate ligands. mdpi.com The steric and electronic properties of the resulting ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by the substituents on the benzaldehyde ring. sciencedaily.com The chloro and propenyl groups on the subject compound would influence the properties of any derived ligands and their corresponding metal complexes.

Mechanistic Biological Activity Studies in Vitro and Pre Clinical Focus

Investigation of Enzymatic Inhibition Mechanisms

Direct studies detailing the enzymatic inhibition of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde against specific enzymes like acetylcholinesterase, monoamine oxidase, or topoisomerases are not extensively available in the current scientific literature. However, the inhibitory potential of structurally related compounds provides a basis for predicting its possible activities.

Acetylcholinesterase (AChE): The inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Benzaldehyde (B42025) derivatives and compounds with chloro-substituents have been investigated as AChE inhibitors. For instance, certain N-substituted-5-chloro-2(3H)-benzoxazolone derivatives have demonstrated varying levels of AChE inhibition, suggesting that the chloro-substituted benzene (B151609) ring can be a valuable scaffold for inhibitor design. dergipark.org.tr Similarly, some 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with a chlorine atom on the phenyl ring have shown high potency against AChE. nih.gov The presence of the chloro group in 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde might contribute to interactions within the active site of AChE.

Monoamine Oxidase (MAO): MAO inhibitors are utilized in the treatment of neurodegenerative and neuropsychiatric disorders. nih.gov Studies on benzylidene-prop-2-ynyl-amine analogues have revealed potent MAO-A and MAO-B inhibitory activity. nih.gov The benzaldehyde moiety is a common feature in many MAO inhibitors. The inhibitory potency and selectivity (MAO-A vs. MAO-B) are often influenced by the substituents on the benzene ring. nih.govmdpi.com For example, docking studies have shown that the imine moiety of benzylidene analogues can locate within a hydrophobic pocket of the enzyme, positioning other groups for optimal interaction. nih.gov

Topoisomerases: Topoisomerase inhibitors are crucial in cancer chemotherapy. While direct evidence for 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is lacking, related chlorinated compounds have been shown to interfere with topoisomerase activity. For example, 8-chloro-adenosine can be converted in cells to 8-chloro-ATP, which inhibits topoisomerase II, leading to DNA double-stranded breaks and inhibiting cancer cell proliferation. nih.gov This indicates that chlorinated small molecules can indeed act as topoisomerase inhibitors.

Exploration of Molecular Targets and Pathways in Cellular Models

While specific studies on 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde are limited, research on other benzaldehyde derivatives provides insight into potential anti-inflammatory and antioxidant mechanisms.

Anti-inflammatory Pathways: Benzaldehyde derivatives isolated from marine fungi have demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov These effects were attributed to the inhibition of pro-inflammatory mediators and cytokines through the inactivation of the nuclear factor-κB (NF-κB) pathway. nih.gov Other benzaldehydes from coral-derived fungi have been shown to reduce inflammation by selectively inhibiting the phosphorylation of p-ERK, p-JNK, and p-p38 in the MAPK signaling pathway. nih.gov These studies suggest that 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde could potentially modulate similar inflammatory pathways.

Antioxidant Mechanisms: The antioxidant activity of benzaldehyde derivatives is a subject of ongoing research. Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde have been evaluated for their antioxidant properties, with the parent Schiff base showing notable DPPH radical scavenging activity, attributed to the presence of a hydroxyl group. researchgate.net Other studies on novel benzoxazine (B1645224) hybrids have identified compounds that act as radical scavengers, reduce intracellular reactive oxygen species (ROS), and induce the expression of heme oxygenase-1 (HO-1), a key gene in regulating redox homeostasis. nih.gov The isopropenyl and chloro substituents on 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde would likely influence its electronic properties and, consequently, its antioxidant potential.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Specific SAR studies for 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde are not available. However, general SAR principles derived from related classes of compounds can offer mechanistic insights.

The biological activity of substituted benzaldehydes is highly dependent on the nature and position of the substituents on the aromatic ring.

Halogen Substitution: The presence of a chlorine atom, as in the title compound, often enhances biological activity. The position of the chlorine is crucial; for example, in a series of acetylcholinesterase inhibitors, an ortho-chlorine moiety on a phenyl ring resulted in the highest potency. nih.gov In antimicrobial compounds, the chloro group can increase lipophilicity, facilitating passage through microbial cell membranes. nih.gov

Alkene/Alkyl Substitution: The isopropenyl group (prop-1-en-2-yl) at the 2-position introduces a region of unsaturation and alters the steric profile of the molecule. This group can influence binding to target proteins through hydrophobic or van der Waals interactions. In studies of other bioactive molecules, the size and nature of such substituents are critical for fitting into the active sites of enzymes or receptors. researchgate.net

Aldehyde Group: The aldehyde functional group is a key pharmacophore, often involved in forming Schiff bases with primary amines of biological macromolecules, such as lysine (B10760008) residues in proteins, which can lead to irreversible inhibition. bhu.ac.in

A systematic evaluation of analogues, varying the substituents at positions 2 and 5, would be necessary to establish a definitive SAR for this specific scaffold.

In Vitro Assays for Antimicrobial Properties, focusing on mode of action

Derivatives of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde have demonstrated notable antimicrobial activity. Schiff bases synthesized from the closely related 5-Chloro-Isopropyl Benzaldehyde have been tested against various Gram-positive and Gram-negative bacteria, with some derivatives showing excellent activity. bhu.ac.in Similarly, sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold have been evaluated, with some compounds showing significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The proposed modes of action for such compounds are generally multifaceted:

Cell Membrane Disruption: The lipophilic nature imparted by the chloro and isopropenyl groups can facilitate the compound's interaction with the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and disruption of cellular integrity. mdpi.com

Enzyme Inhibition: The aldehyde group can react with nucleophilic groups in essential enzymes, such as those involved in metabolic pathways or cell wall synthesis, leading to their inactivation. For instance, sulfonamide derivatives are known to inhibit dihydropteroate (B1496061) synthetase in the folic acid pathway. researchgate.net

Interaction with DNA: Some antimicrobial agents can bind to DNA, interfering with replication and transcription processes, although this is a less commonly cited mechanism for simple benzaldehydes.

Below is a table summarizing the antimicrobial activity of derivatives of related chloro-benzaldehydes against selected microbes.

| Derivative Class | Test Organism | Activity | Reference |

| Schiff bases of 5-Chloro-Isopropyl Benzaldehyde | Gram-positive bacteria | Moderate to Excellent | bhu.ac.in |

| Schiff bases of 5-Chloro-Isopropyl Benzaldehyde | Gram-negative bacteria | Moderate to Excellent | bhu.ac.in |

| Sulfonamides of 5-chloro-2-hydroxybenzaldehyde | Staphylococcus aureus (MRSA) | Active (MIC 15.62-31.25 µmol/L for best compound) | nih.gov |

| Sulfonamides of 5-chloro-2-hydroxybenzaldehyde | Mycobacterium kansasii | Active (MIC 1-4 µmol/L for best compound) | nih.gov |

Note: The data presented is for structurally related compounds, not 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde itself.

Studies on Cell Cycle Perturbations and Apoptosis Induction in In Vitro Cancer Models

While direct mechanistic studies on 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde in cancer cell lines are not prominent in the literature, the broader family of substituted benzaldehydes and chlorinated compounds has been investigated for anticancer properties, often involving the induction of apoptosis.

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research on 5-chloro-indole-2-carboxamides has shown that these molecules can induce apoptosis in pancreatic cancer cells. nih.gov The mechanism involves the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govresearchgate.net These compounds were also found to increase the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. researchgate.net

Molecular Targets in Cancer: The epidermal growth factor receptor (EGFR) is a transmembrane protein that regulates cell proliferation and survival and is a common target in cancer therapy. nih.gov Certain 5-chloro-indole derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, leading to antiproliferative effects. researchgate.net While the specific targets for 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde are unknown, its structural elements suggest it could interact with various protein targets involved in cancer cell signaling. For example, the chemotherapeutic agent 5-fluorouracil (B62378) is known to induce caspase-dependent apoptosis in colorectal cancer cells. nih.gov

The table below summarizes findings for related chloro-compounds in cancer models.

| Compound Class | Cancer Cell Line | Mechanistic Finding | Reference |

| 5-chloro-indole-2-carboxamides | Pancreatic cancer (Panc-1) | Caspase-3 activation, Bax induction | nih.govresearchgate.net |

| 5-chloro-indole-2-carboxamides | Various | Inhibition of EGFRWT and EGFRT790M | researchgate.net |

| 5-fluorouracil | Colorectal cancer cells | Induction of caspase-9-dependent apoptosis | nih.gov |

| Benzofuran-benzaldehyde analogues | Lung (A-549), Cervical (HeLa) | Cytotoxicity (MTT assay) | researchgate.net |

Note: This table highlights the mechanistic potential of related structures, as direct data for 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is not available.

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Prop 1 En 2 Yl Benzaldehyde

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research could focus on developing innovative and environmentally friendly methods for synthesizing 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde. While classical methods for aldehyde synthesis exist, modern organic chemistry continually seeks to improve efficiency, reduce waste, and utilize sustainable resources.

One promising avenue is the application of one-pot reduction/cross-coupling procedures. rug.nlacs.orgresearchgate.net These methods often employ stable intermediates, such as aluminum hemiaminals, which can act as a "masked" aldehyde, allowing for subsequent chemical modifications before the aldehyde is revealed. rug.nlacs.orgresearchgate.net This approach could offer a streamlined synthesis from more readily available precursors.

Furthermore, the principles of green chemistry could be applied to develop more sustainable synthetic routes. This might involve the use of less toxic reagents and solvents, as well as catalytic methods that minimize waste. rug.nl For instance, research into the selective oxidation of the corresponding toluene (B28343) derivative using environmentally benign oxidants and catalysts could be a fruitful area of investigation. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Reduction/Cross-Coupling | High efficiency, reduced purification steps, access to diverse derivatives. rug.nlacs.orgresearchgate.net | Development of stable intermediates and optimization of cross-coupling conditions. |

| Sustainable Oxidation | Use of greener reagents (e.g., H₂O₂, O₂), reduced environmental impact. mdpi.com | Catalyst design for high selectivity to the benzaldehyde (B42025) product, preventing over-oxidation. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification or engineering of enzymes capable of performing the desired transformations. |

Advanced Mechanistic Studies of its Chemical Transformations

A deeper understanding of the reaction mechanisms of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is crucial for controlling its reactivity and designing new applications. The interplay between the aldehyde, chloro, and prop-1-en-2-yl groups likely leads to complex and interesting chemical behavior.

Advanced computational methods, such as Density Functional Theory (DFT), could be employed to investigate the transition states and reaction pathways of its various transformations. nih.gov For example, in condensation reactions, such as the formation of Schiff bases, DFT can help elucidate the role of substituents on the reaction energetics. nih.gov Mechanistic studies on reactions like the Knoevenagel condensation, which has been investigated for other benzaldehyde derivatives, could also provide valuable insights. researchgate.net

Experimental mechanistic studies, potentially using kinetic analysis and isotope labeling, could complement computational work. Understanding how the electronic effects of the chloro substituent and the steric and electronic properties of the prop-1-en-2-yl group influence the reactivity of the aldehyde group is a key area for future investigation.

Integration into Materials Science and Supramolecular Chemistry

The molecular structure of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde suggests its potential as a building block for novel materials and supramolecular assemblies. The presence of a chlorine atom opens the door to halogen bonding interactions, which are increasingly being used in crystal engineering and the design of functional materials. rsc.orgnih.govrsc.org

Future research could explore the self-assembly of this molecule in the solid state, investigating the interplay of various non-covalent interactions, including hydrogen bonding (via the aldehyde group), halogen bonding, and π–π stacking interactions involving the benzene (B151609) ring. rsc.orgnih.govrsc.orgresearchgate.net X-ray crystallography and Hirshfeld surface analysis would be powerful tools for characterizing the resulting supramolecular architectures. rsc.orgnih.govrsc.org

The prop-1-en-2-yl group offers a site for polymerization or post-synthetic modification, suggesting that 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde could be incorporated into polymers or metal-organic frameworks (MOFs). This could lead to materials with tailored electronic, optical, or porous properties.

| Interaction Type | Potential Role in Supramolecular Assembly | Relevant Analytical Techniques |

| Halogen Bonding | Directional control of crystal packing, formation of robust networks. rsc.orgnih.govrsc.orgresearchgate.net | X-ray Crystallography, Computational Modeling. |

| Hydrogen Bonding | Formation of synthons involving the aldehyde group. rsc.orgnih.govrsc.org | X-ray Crystallography, Infrared Spectroscopy. |

| π–π Stacking | Stabilization of layered structures, influencing electronic properties. rsc.orgnih.govmdpi.com | X-ray Crystallography, UV-Vis Spectroscopy. |

Further Elucidation of Mechanistic Biological Interactions at a Molecular Level

While the biological activity of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde has not been specifically reported, many substituted benzaldehydes exhibit interesting biological properties, including antimicrobial and anticancer activities. bhu.ac.innih.govresearchgate.netnih.govresearchgate.net Future research should focus on screening this compound for a range of biological activities and, if any are found, elucidating the underlying molecular mechanisms.

The aldehyde group is known to form Schiff bases with primary amino groups in enzymes and other biological macromolecules, which can lead to inhibitory activity. nih.gov The lipophilicity and electronic properties conferred by the chloro and prop-1-en-2-yl substituents could influence the compound's ability to cross cell membranes and interact with specific biological targets.

Molecular docking studies could be used to predict potential protein targets and binding modes. Subsequent in vitro assays would then be necessary to validate these predictions and quantify the compound's biological activity. Understanding how the specific arrangement of functional groups in 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde contributes to its biological interactions will be key to any future development in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., aldehyde proton at ~10 ppm, aromatic protons, and prop-1-en-2-yl group signals). Integrate peaks to confirm substituent ratios.

- IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm) and C-Cl stretch (~750 cm) for functional group validation .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Collect intensity data, solve the phase problem via direct methods, and refine using least-squares algorithms .

Q. What is a robust synthetic route for 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde, and what reaction conditions are critical?

- Methodological Answer :

- Step 1 : Chlorination of 2-(prop-1-en-2-yl)benzaldehyde using or under anhydrous conditions at 0–5°C to minimize side reactions.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Conditions : Control temperature to prevent polymerization of the prop-1-en-2-yl group; use inert atmosphere (N) for moisture-sensitive reagents .

Advanced Research Questions

Q. How can SHELX software be optimized for refining the crystal structure of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde when twinning or disorder is present?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN and BASF commands to model twin domains. Refine scale factors and orientation matrices iteratively.

- Disordered Groups : Apply PART and SAME instructions to split disordered atoms (e.g., prop-1-en-2-yl moiety) and constrain geometry. Validate with residual density maps .

- Validation : Cross-check with CCDC databases for similar structures and use PLATON to analyze symmetry violations .

Q. How can researchers resolve contradictions between theoretical (DFT) and experimental (FTIR) rotational barrier data for the aldehyde group in this compound?

- Methodological Answer :

- High-Resolution FTIR : Acquire far-infrared spectra (<500 cm) to directly measure the torsional mode of the –CHO group. Use synchrotron radiation for enhanced resolution .

- Computational Adjustments : Re-optimize DFT calculations using anharmonic corrections or solvent effects (e.g., PCM model) to better match experimental torsional frequencies .

Q. What strategies improve regioselectivity in derivatization reactions involving 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) on the aldehyde to steer electrophilic substitution toward the chloro or prop-1-en-2-yl positions.

- Catalysis : Use Lewis acids (e.g., AlCl) to polarize the aromatic ring and enhance para/ortho selectivity. Monitor via -NMR kinetics studies .

Q. How can researchers mitigate competing side reactions during nucleophilic addition to the aldehyde group?

- Methodological Answer :

- Solvent Optimization : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates.

- Temperature Control : Conduct reactions at –78°C (dry ice/acetone bath) to slow undesired pathways like enolization.

- In Situ Monitoring : Employ ReactIR or -NMR (if fluorinated reagents are used) to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。